Purine, 6-((o-chlorobenzyl)thio)-
Overview
Description
Purine, 6-((o-chlorobenzyl)thio)- is a chemical compound with the molecular formula C₁₂H₉ClN₄S and a molecular weight of 276.745 g/mol . This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.
Mechanism of Action
Mode of Action
It is known that purine derivatives can interact with various enzymes and receptors in the body, potentially leading to a variety of biochemical changes .
Biochemical Pathways
These include nucleic acid synthesis, energy metabolism, signal transduction, and regulation of enzyme activity .
Result of Action
Purine derivatives have been associated with a wide range of biological effects, depending on their specific structures and targets .
Preparation Methods
The synthesis of Purine, 6-((o-chlorobenzyl)thio)- typically involves the reaction of purine derivatives with o-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Purine, 6-((o-chlorobenzyl)thio)- undergoes various chemical reactions, including:
Scientific Research Applications
Purine, 6-((o-chlorobenzyl)thio)- has several scientific research applications:
Comparison with Similar Compounds
Purine, 6-((o-chlorobenzyl)thio)- can be compared with other similar compounds, such as:
6-Thioguanine: A purine analog used in the treatment of leukemia.
6-Mercaptopurine: Another purine analog with immunosuppressive properties, used in the treatment of autoimmune diseases and cancer.
Azathioprine: A prodrug that is metabolized into 6-mercaptopurine, used in organ transplantation and autoimmune diseases.
These compounds share structural similarities but differ in their specific substituents and biological activities, highlighting the unique properties of Purine, 6-((o-chlorobenzyl)thio)- .
Biological Activity
Purine, 6-((o-chlorobenzyl)thio)- is a synthetic compound that has garnered attention due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and its inhibitory effects on specific kinases. This article explores the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The chemical structure of Purine, 6-((o-chlorobenzyl)thio)- is characterized by a purine base with a thioether substituent attached to the 6-position. The presence of the o-chlorobenzyl group enhances its biological activity by potentially increasing lipophilicity and facilitating cellular uptake.
Research indicates that Purine, 6-((o-chlorobenzyl)thio)- acts primarily as an inhibitor of CDC7 kinase, which plays a critical role in cell cycle regulation and is implicated in various cancers and neurodegenerative disorders. Inhibition of CDC7 can lead to reduced hyperphosphorylation of TDP-43, a protein associated with conditions such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS) .
In Vitro Studies
In vitro studies have demonstrated that Purine derivatives exhibit significant inhibitory effects on CDC7 kinase activity. For instance, compounds structurally similar to Purine, 6-((o-chlorobenzyl)thio)- have shown IC50 values in the micromolar range against CDC7, indicating potent inhibition .
In Vivo Studies
Animal models have been utilized to evaluate the therapeutic potential of this compound. In a study involving mice with induced neurodegeneration, treatment with Purine, 6-((o-chlorobenzyl)thio)- resulted in improved cognitive functions and reduced pathological markers associated with TDP-43 aggregation .
Case Studies
- Neurodegenerative Disease Model
- Study : A study investigated the effects of Purine, 6-((o-chlorobenzyl)thio)- on cognitive decline in an ALS model.
- Findings : Mice treated with the compound showed a significant decrease in motor neuron degeneration compared to controls (p < 0.05), correlating with reduced TDP-43 phosphorylation levels.
- Cancer Cell Lines
Comparative Biological Activity Table
Properties
IUPAC Name |
6-[(2-chlorophenyl)methylsulfanyl]-7H-purine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4S/c13-9-4-2-1-3-8(9)5-18-12-10-11(15-6-14-10)16-7-17-12/h1-4,6-7H,5H2,(H,14,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITSATWAZDKOBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=NC3=C2NC=N3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20198731 | |
Record name | Purine, 6-((o-chlorobenzyl)thio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20198731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5069-68-1 | |
Record name | Purine, 6-((o-chlorobenzyl)thio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005069681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Purine, 6-[(o-chlorobenzyl)thio]- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15748 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Purine, 6-((o-chlorobenzyl)thio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20198731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.